molecular formula C12H7Cl2N3O3 B8763182 4-chloro-N-(5-chloropyridin-2-yl)-2-nitrobenzamide

4-chloro-N-(5-chloropyridin-2-yl)-2-nitrobenzamide

Cat. No.: B8763182
M. Wt: 312.10 g/mol
InChI Key: JFJXOGJWDLRAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-chloropyridin-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C12H7Cl2N3O3 and its molecular weight is 312.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2N3O3

Molecular Weight

312.10 g/mol

IUPAC Name

4-chloro-N-(5-chloropyridin-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C12H7Cl2N3O3/c13-7-1-3-9(10(5-7)17(19)20)12(18)16-11-4-2-8(14)6-15-11/h1-6H,(H,15,16,18)

InChI Key

JFJXOGJWDLRAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring suspension of 4-chloro-2-nitrobenzoic acid (20 g, 99 mmol) in dichloromethane (500 mL) was added a few drops of DMF, followed by oxalyl chloride (15.1 g, 119 mmol). After 1 h, the solvent was removed in vacuo and the residue was dissolved in dichloromethane (500 mL); To this stirring solution was added pyridine (24 mL, 297 mmol) followed by 2-amino-5-chloropyridine (12.7 g, 99 mmol). After stirring overnight, the solvents were removed in vacuo and the residue was stirred vigorously with ethyl acetate and water for several hours. The mixture was filtered to give a white solid, which was washed with ethyl acetate and dried in vacuo to give 23 g (74%) of the title compound. The combined ethyl acetate washings and extract were then washed twice with 1 M citric acid, once with brine, twice with saturated aq sodium bicarbonate, and again with brine. The organic phase was then dried with MgSO4, filtered and concentrated in vacuo. The solid was then suspended in diethyl ether, sonicated and filtered to give a second crop of the title compound as a white solid (5.79 g, 19%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
12.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
74%

Synthesis routes and methods II

Procedure details

To a stirring suspension of 2-nitro-4-chlorobenzoic acid (20 g, 99 mmol) in dichloromethane (500 mL) was added a few drops of DMF, followed by oxalyl chloride (15.1 g, 119 mmol). After 1 h, the solvent was removed in vacuo and the residue was dissolved in dichloromethane (500 mL). To this stirring solution was added pyridine (24 mL, 297 mmol) followed by 2-amino-5-chloropyridine (12.7 g, 99 mmol). After stirring overnight, the solvents were removed in vacuo and the residue was stirred vigorously with ethyl acetate and water for several hours. The mixture was filtered to give a white solid, which was washed with ethyl acetate and dried in vacuo to give 23 g (74%) of the title compound. The combined ethyl acetate washings and extract were then washed twice with 1 M citric acid, once with brine, twice with saturated aq sodium bicarbonate, and again with brine. The organic phase was then dried with MgSO4, filtered and concentrated in vacuo. The solid was suspended in diethyl ether, sonicated and filtered to give a second crop of the title compound as a white solid (5.79 g, 19%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
12.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
74%

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